molecular formula C4H11NOS B12828898 3-(Aminooxy)butane-2-thiol

3-(Aminooxy)butane-2-thiol

Cat. No.: B12828898
M. Wt: 121.20 g/mol
InChI Key: CDPTVXUSDGYFQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Aminooxy)butane-2-thiol is an organic compound that features both an aminooxy group and a thiol group. This unique combination of functional groups makes it a valuable reagent in various chemical and biological applications. The presence of the aminooxy group allows for bioorthogonal reactions with carbonyl compounds, while the thiol group can participate in thiol-disulfide exchange reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminooxy)butane-2-thiol typically involves the reaction of an alkyl halide with thiourea to form an intermediate alkyl isothiourea salt, which is then hydrolyzed to yield the desired thiol . This method is advantageous due to its simplicity and the availability of starting materials.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent product quality and higher yields, making the compound more accessible for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

3-(Aminooxy)butane-2-thiol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Disulfides (R-S-S-R’).

    Reduction: Thiols (R-SH).

    Substitution: Oximes (R-CH=N-O-R’).

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Aminooxy)butane-2-thiol is unique due to the presence of both an aminooxy group and a thiol group. This dual functionality allows it to participate in a broader range of chemical reactions compared to compounds with only one of these functional groups. Its ability to form stable oximes and participate in thiol-disulfide exchange reactions makes it a versatile reagent in both chemical and biological research .

Properties

Molecular Formula

C4H11NOS

Molecular Weight

121.20 g/mol

IUPAC Name

O-(3-sulfanylbutan-2-yl)hydroxylamine

InChI

InChI=1S/C4H11NOS/c1-3(6-5)4(2)7/h3-4,7H,5H2,1-2H3

InChI Key

CDPTVXUSDGYFQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)S)ON

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.